Ethylene bisacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

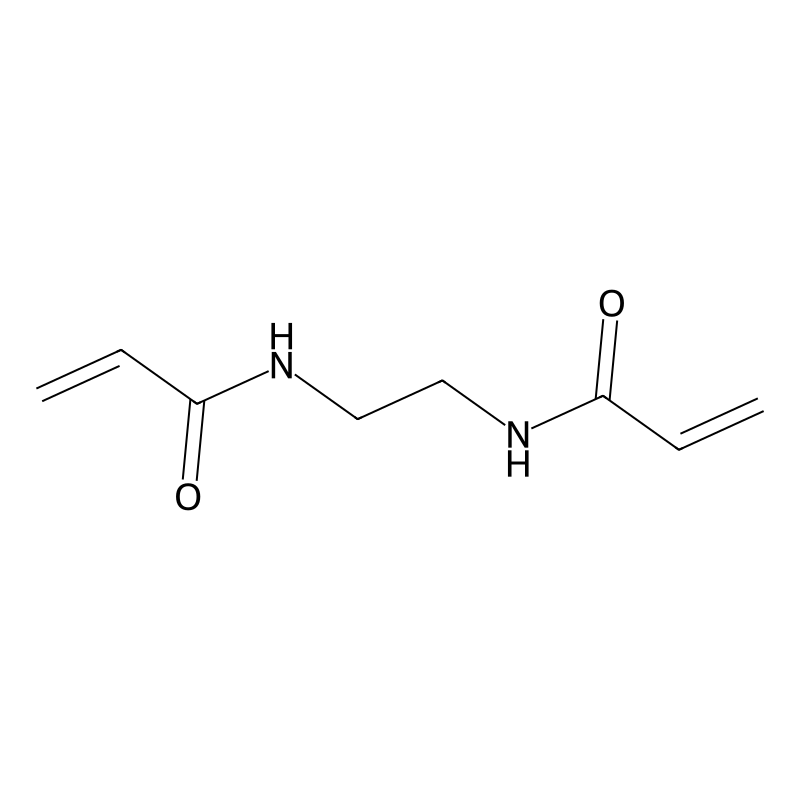

Ethylene bisacrylamide, also known as N,N'-(1,2-dihydroxyethylene)bisacrylamide, is a bifunctional cross-linking agent widely utilized in polymer chemistry. Its molecular formula is , and it features two acrylamide groups connected by a 1,2-dihydroxyethylene moiety. This structure allows it to effectively cross-link polyacrylamide chains, forming a three-dimensional network that is crucial for applications such as polyacrylamide gel electrophoresis (PAGE) and tissue adhesion in immunohistochemistry .

EBA is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation. It is also classified as a suspected mutagen, meaning it may potentially cause genetic mutations [].

Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling EBA.

- Work in a well-ventilated area to avoid inhalation.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Polyacrylamide Gel Electrophoresis (PAGE)

- EBA is a key component in polyacrylamide gels used for Polyacrylamide Gel Electrophoresis (PAGE) . PAGE is a technique for separating biomolecules like proteins and DNA based on their size and charge. The gel acts as a sieve, with tighter pores formed by higher EBA concentrations that impede the movement of larger molecules. By controlling the EBA concentration, researchers can tailor the gel porosity for optimal separation of specific biomolecules.

Chromatography

- EBA finds application in chromatography, a separation technique used to isolate and purify various components from a mixture. It can be used to create stationary phases within chromatography columns . These stationary phases, often composed of cross-linked polymers with EBA, interact differentially with the target molecules in the mixture, allowing for their separation based on their specific properties.

Hydrogels

- EBA plays a role in the development of hydrogels, three-dimensional polymeric networks with a high water content. By varying the EBA concentration and combining it with other polymers, researchers can create hydrogels with specific mechanical properties and functionalities . These hydrogels hold promise for various applications in drug delivery, tissue engineering, and biosensors.

Other Research Applications

- Beyond the applications mentioned above, EBA finds use in various other scientific research areas. It can be used to create artificial extracellular matrices for studying cell behavior , as a crosslinking agent in immunohistochemistry protocols , and for immobilizing enzymes for biocatalytic applications .

Ethylene bisacrylamide participates in radical polymerization reactions. When combined with acrylamide, it facilitates the formation of polyacrylamide gels through the following reaction:

This reaction involves the addition of acrylamide monomers to form long polymer chains, with ethylene bisacrylamide acting as a cross-linker to create a gel structure that can separate biomolecules based on size and charge .

Ethylene bisacrylamide is synthesized through the reaction of acrylamide with N,N'-bis(2-hydroxyethyl)ethylenediamine. The specific synthesis details may vary based on proprietary methods from chemical suppliers. Generally, the process involves the following steps:

- Preparation of Reactants: Acrylamide and N,N'-bis(2-hydroxyethyl)ethylenediamine are prepared in appropriate concentrations.

- Reaction Conditions: The reactants are mixed under controlled temperature and pH conditions to facilitate the formation of ethylene bisacrylamide.

- Purification: The product is purified through crystallization or other methods to obtain a high-purity compound suitable for laboratory use .

Ethylene bisacrylamide has several key applications:

- Polyacrylamide Gel Electrophoresis: It is essential for creating gels used in PAGE, allowing for the separation of proteins and nucleic acids.

- Immunohistochemistry: Acts as a tissue adhesive, enhancing the adherence of tissue sections to slides during staining processes.

- Research

Studies involving ethylene bisacrylamide focus mainly on its interactions within polyacrylamide gels. These gels provide a medium for studying biomolecular interactions under controlled conditions. Additionally, research has indicated that while ethylene bisacrylamide itself does not have significant biological mechanisms of action, its presence in gels can influence the mobility and separation efficiency of biomolecules during electrophoresis .

Ethylene bisacrylamide shares similarities with several other compounds used in polymer chemistry and biochemistry. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Primary Use | Unique Aspects |

|---|---|---|---|

| N,N'-Methylene bisacrylamide | Two acrylamide groups linked by methylene | Cross-linking agent for polyacrylamide gels | More commonly used than ethylene bisacrylamide |

| N,N'-Bis(2-hydroxyethyl)ethylenediamine | Contains hydroxyl groups | Used in synthesis of various polymers | Acts as a precursor rather than a cross-linker |

| Dimethylacrylamide | One acrylamide group with two methyl groups | Used in copolymerization reactions | Provides different mechanical properties |

| Acrylamide | Single acrylamide group | Base monomer for gel formation | Lacks cross-linking capability |

Ethylene bisacrylamide's unique structure allows it to serve effectively as a cross-linker, providing tunable properties for gel formation that are essential for specific applications like PAGE and tissue adhesion .

Molecular Structure

Composition and Molecular Formula

Ethylene bisacrylamide is an organic chemical compound characterized by the molecular formula C₈H₁₂N₂O₂ [1] [2]. The compound possesses a molecular weight of 168.19 grams per mole, establishing it as a medium-molecular-weight organic substance [1] [2]. The Chemical Abstracts Service registry number for ethylene bisacrylamide is 2956-58-3, which serves as its unique chemical identifier in scientific databases and literature [1] [2] [3].

The molecular composition consists of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific structural configuration [1] [2]. This elemental composition reflects the compound's bifunctional nature, containing two distinct acrylamide functional units connected through an ethylene bridge [3]. The monoisotopic mass of ethylene bisacrylamide has been precisely determined to be 168.089878 atomic mass units [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | [1] [2] [3] |

| Molecular Weight | 168.19 g/mol | [1] [2] [3] |

| Monoisotopic Mass | 168.089878 amu | [1] |

| CAS Registry Number | 2956-58-3 | [1] [2] [3] |

Stereochemical Analysis

The stereochemical analysis of ethylene bisacrylamide reveals that the compound exhibits achiral characteristics, meaning it does not possess optical activity [4]. The molecule contains zero defined stereocenters and zero E/Z centers, confirming its symmetrical structural arrangement [4]. This achiral nature is consistent with the compound's symmetric molecular architecture, where identical acrylamide groups are positioned at both termini of the ethylene bridge [4].

The International Union of Pure and Applied Chemistry name for ethylene bisacrylamide is N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide, which accurately reflects its chemical structure and connectivity [3] [4]. The Simplified Molecular Input Line Entry System representation is C=CC(=O)NCCNC(=O)C=C, demonstrating the linear connectivity of the functional groups [1] [3] [4].

The International Chemical Identifier key for ethylene bisacrylamide is AYGYHGXUJBFUJU-UHFFFAOYSA-N, providing a unique structural identifier for database searches and chemical informatics applications [1] [3] [4]. The standard International Chemical Identifier string is InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12), which encodes the complete structural information of the molecule [1] [3] [4].

| Stereochemical Feature | Description | Reference |

|---|---|---|

| Stereochemistry | Achiral | [4] |

| Defined Stereocenters | 0/0 | [4] |

| E/Z Centers | 0 | [4] |

| Optical Activity | None | [4] |

Functional Group Characterization

Ethylene bisacrylamide contains two primary functional groups that define its chemical behavior and reactivity patterns [3]. The molecule features two acrylamide functional groups, each consisting of a vinyl group (C=C) directly attached to an amide carbonyl group (C=O-NH-) [3]. These acrylamide groups are connected through an ethylene bridge (-CH₂-CH₂-), creating a bifunctional crosslinking agent [3].

The acrylamide functional groups are characterized by their electron-deficient vinyl carbons, which make them susceptible to nucleophilic attack and free radical polymerization reactions [5]. The carbonyl groups within each acrylamide unit exhibit typical amide characteristics, including resonance stabilization between the nitrogen lone pair and the carbonyl carbon [6]. The amide nitrogen atoms are secondary amines, each bonded to one hydrogen atom and one carbon atom from the ethylene bridge [3].

The ethylene bridge connecting the two acrylamide groups consists of two methylene units (-CH₂-CH₂-) that provide structural flexibility to the molecule [3]. This bridge allows the two reactive acrylamide ends to adopt various conformations, facilitating crosslinking reactions in polymer systems [7]. The symmetric arrangement of functional groups makes ethylene bisacrylamide particularly effective as a crosslinking agent in polyacrylamide gel formation [5].

| Functional Group | Position | Characteristics | Reference |

|---|---|---|---|

| Acrylamide Groups | Terminal positions | Vinyl-substituted amides | [3] [5] |

| Ethylene Bridge | Central position | Flexible methylene chain | [3] |

| Vinyl Groups | Terminal carbon-carbon double bonds | Electron-deficient alkenes | [5] |

| Amide Groups | Adjacent to vinyl groups | Secondary amides | [6] |

Physical Properties

Appearance and Physical State

Ethylene bisacrylamide typically appears as a white to almost white powder or crystalline material under standard laboratory conditions [2] [8]. The compound exists in the solid state at room temperature, maintaining its crystalline structure when properly stored [2] [8]. The physical appearance can vary slightly depending on the method of preparation and purification, ranging from fine powder to small crystals [8].

The bulk density of ethylene bisacrylamide has been reported as approximately 200 kilograms per cubic meter, indicating a relatively low packing density typical of crystalline organic compounds [9]. The compound is odorless under normal conditions, making it suitable for laboratory applications where olfactory detection of impurities is important [9]. The material exhibits hygroscopic properties, meaning it can absorb moisture from the atmosphere, which necessitates proper storage conditions to maintain stability [2].

| Physical Characteristic | Description | Reference |

|---|---|---|

| Appearance | White to almost white | [2] [8] |

| Physical State | Solid (powder to crystal) | [2] [8] |

| Odor | Odorless | [9] |

| Hygroscopicity | Hygroscopic | [2] |

Melting Point and Thermal Stability

The melting point of ethylene bisacrylamide has been experimentally determined to be within the range of 138-140°C according to literature values [2] [8]. This melting point range indicates good thermal stability at moderate temperatures, making the compound suitable for various synthetic applications that require elevated temperatures below its decomposition point [8].

The predicted boiling point of ethylene bisacrylamide is 456.3±41.0°C, though this value represents a theoretical calculation since the compound likely undergoes thermal decomposition before reaching its boiling point [2] [8]. The thermal stability of ethylene bisacrylamide is adequate for standard laboratory storage and handling procedures when maintained at recommended temperatures [8].

The compound demonstrates stability under normal storage conditions but may undergo thermal decomposition at temperatures approaching its melting point [8]. The presence of vinyl groups makes the compound susceptible to polymerization reactions at elevated temperatures, particularly in the presence of free radical initiators [5]. Proper thermal management is essential to prevent unwanted polymerization during storage and handling [10].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 138-140°C | [2] [8] |

| Boiling Point (predicted) | 456.3±41.0°C | [2] [8] |

| Thermal Stability | Stable below melting point | [8] |

| Decomposition Temperature | Near melting point | [8] |

Solubility Profile

Ethylene bisacrylamide exhibits good solubility in polar protic solvents, particularly water and methanol [2] [8]. The compound is readily soluble in water, with solubility enhanced by the presence of the polar amide functional groups that can form hydrogen bonds with water molecules [2] [8]. In methanol, ethylene bisacrylamide shows high solubility with a reported value of 155 grams per 100 milliliters of solvent [11].

The solubility in ethanol is moderate, with approximately 86 grams dissolving per 100 milliliters of ethanol [11]. In acetone, the compound demonstrates limited but measurable solubility of 63.1 grams per 100 milliliters [11]. The compound shows minimal solubility in nonpolar solvents such as benzene and heptane, which is consistent with its polar molecular structure containing amide functional groups [11].

The pH of aqueous solutions of ethylene bisacrylamide is greater than or equal to 5.0 when prepared at a concentration of 25 grams per liter at 20°C [9]. The surface tension of aqueous solutions has been measured at 70.2-70.3 millinewtons per meter at a concentration of 1 gram per liter at 20°C [9].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [2] [8] |

| Methanol | 155 g/100 mL | [11] |

| Ethanol | 86 g/100 mL | [11] |

| Acetone | 63.1 g/100 mL | [11] |

| Benzene | Minimally soluble | [11] |

| Heptane | Minimally soluble | [11] |

Spectroscopic Characterization

The spectroscopic characterization of ethylene bisacrylamide involves multiple analytical techniques that provide structural confirmation and purity assessment [6]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule [6]. The amide N-H stretching vibrations typically appear in the range of 3500-3300 wavenumbers, confirming the presence of secondary amide groups [6].

The carbonyl stretching vibrations of the amide groups are observed in the region of 1760-1670 wavenumbers, which is characteristic of amide functional groups [6]. The vinyl C=C stretching vibrations appear around 1680-1640 wavenumbers, confirming the presence of the acrylamide double bonds [6]. Additional characteristic bands include C-H stretching vibrations in the alkene region (3080-3020 wavenumbers) and methylene C-H stretching vibrations (2960-2850 wavenumbers) [6].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework of ethylene bisacrylamide [12]. Carbon-13 nuclear magnetic resonance spectroscopy can be used to identify the different carbon environments within the molecule, including the vinyl carbons, carbonyl carbons, and methylene bridge carbons [12]. The spectroscopic data confirm the symmetric structure of the molecule and the presence of equivalent acrylamide groups [12].

Mass spectrometry techniques, including electrospray ionization mass spectrometry, can provide molecular weight confirmation and fragmentation patterns for structural elucidation [13]. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the molecular weight of ethylene bisacrylamide [13].

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| Infrared Spectroscopy | N-H stretch (3500-3300 cm⁻¹), C=O stretch (1760-1670 cm⁻¹) | [6] |

| Carbon-13 Nuclear Magnetic Resonance | Multiple carbon environments | [12] |

| Mass Spectrometry | Molecular ion at m/z 168 | [13] |

Chemical Reactivity

Stability Under Various Conditions

Ethylene bisacrylamide demonstrates stability under normal storage conditions when maintained at temperatures between 2-8°C in a dry environment [2] [8]. The compound remains stable in the absence of free radical initiators and when protected from light exposure [10]. Under these controlled conditions, ethylene bisacrylamide can maintain its chemical integrity for extended periods without significant degradation [8].

The stability of ethylene bisacrylamide is compromised in the presence of strong acids and bases, which should be avoided during storage and handling [10]. Oxidizing agents can also affect the stability of the compound by initiating unwanted polymerization reactions through free radical generation [10]. The compound shows sensitivity to light and air, particularly when exposed to ultraviolet radiation, which can initiate photopolymerization processes [9].

Temperature stability is maintained below the melting point range, but elevated temperatures can promote thermal decomposition and polymerization reactions [8]. The presence of moisture can affect long-term stability, particularly under alkaline conditions where hydrolytic degradation may occur [14]. Proper storage in sealed containers with desiccants helps maintain compound stability over time [2].

| Storage Condition | Stability Assessment | Reference |

|---|---|---|

| 2-8°C, dry conditions | Stable for extended periods | [2] [8] |

| Room temperature | Generally stable | [8] |

| Elevated temperature | Thermally unstable above melting point | [8] |

| Light exposure | Photosensitive | [9] |

| Moisture presence | May affect long-term stability | [2] |

Functional Group Reactivity

The acrylamide functional groups in ethylene bisacrylamide exhibit characteristic reactivity patterns typical of α,β-unsaturated amides [5]. The vinyl groups are electron-deficient due to conjugation with the adjacent carbonyl groups, making them susceptible to nucleophilic addition reactions [5]. This electronic configuration also makes the vinyl groups reactive toward free radical polymerization, which is the primary mechanism for crosslinking in polymer systems [5].

Free radical polymerization of ethylene bisacrylamide typically involves initiation by persulfate compounds or other radical-generating systems [5]. The polymerization proceeds through a chain reaction mechanism where growing polymer radicals attack the vinyl groups of ethylene bisacrylamide, incorporating the molecule into the polymer network as a crosslinking agent [5]. The presence of two reactive vinyl groups allows each molecule to participate in crosslinking reactions that connect different polymer chains [7].

The amide functional groups can participate in hydrogen bonding interactions, which influence the physical properties of polymer networks formed with ethylene bisacrylamide [7]. These hydrogen bonds contribute to the mechanical strength and stability of crosslinked polymer systems [7]. The amide groups are also susceptible to hydrolysis under strongly acidic or basic conditions, though they are relatively stable under neutral pH conditions [14].

| Functional Group | Reactivity Pattern | Reference |

|---|---|---|

| Vinyl Groups | Free radical polymerization | [5] |

| Acrylamide Units | Nucleophilic addition | [5] |

| Amide Groups | Hydrogen bonding, hydrolysis | [7] [14] |

Hydrolytic Behavior

The hydrolytic behavior of ethylene bisacrylamide is influenced by pH conditions and temperature [14]. Under neutral pH conditions, the compound exhibits good hydrolytic stability with minimal degradation over time [14]. However, under strongly alkaline conditions, the amide bonds become susceptible to nucleophilic attack by hydroxide ions, leading to hydrolytic cleavage [14].

Research on related bisacrylamide crosslinkers has demonstrated that hydrolytic degradation can occur over extended periods under alkaline conditions [14]. The hydrolysis reaction typically results in the formation of carboxylic acid and amine products, effectively destroying the crosslinking capability of the molecule [14]. This hydrolytic instability under alkaline conditions can limit the long-term durability of polymer networks formed with ethylene bisacrylamide [14].

The rate of hydrolytic degradation increases with temperature, following typical Arrhenius kinetics for chemical reactions [14]. Accelerated aging studies conducted at elevated temperatures (60°C) have shown significant degradation of crosslinked networks over 28-day periods under alkaline conditions [14]. These findings highlight the importance of pH control in applications where long-term stability is required [14].

| pH Condition | Hydrolytic Stability | Reference |

|---|---|---|

| Neutral (pH 7) | Good stability | [14] |

| Alkaline (pH >8) | Susceptible to hydrolysis | [14] |

| Acidic (pH <6) | Moderate stability | [14] |

Reaction with Other Chemical Species

Ethylene bisacrylamide readily undergoes copolymerization reactions with acrylamide monomers in the presence of free radical initiators [5]. This copolymerization reaction is fundamental to the formation of polyacrylamide gels, where ethylene bisacrylamide serves as the crosslinking agent that creates three-dimensional network structures [5]. The reaction is typically initiated by ammonium persulfate in combination with tetramethylethylenediamine as an accelerator [5].

The compound can participate in Michael addition reactions with nucleophiles, particularly thiols and amines, due to the electron-deficient nature of the vinyl groups [15]. These reactions can be used for bioconjugation applications where ethylene bisacrylamide derivatives are employed to create crosslinked biomolecule networks [15]. The reactivity toward nucleophiles is enhanced under basic conditions where the nucleophiles are more reactive [15].

Ethylene bisacrylamide can undergo reactions with various crosslinking agents and coupling reagents used in protein chemistry [15]. The presence of amide groups allows for potential reactions with carbodiimide reagents, though the primary reactivity is through the vinyl groups [15]. The compound's bifunctional nature makes it suitable for creating complex polymer architectures through sequential or simultaneous reactions with multiple reactive species [16].

| Reactive Species | Reaction Type | Reference |

|---|---|---|

| Acrylamide | Free radical copolymerization | [5] |

| Thiols | Michael addition | [15] |

| Amines | Michael addition | [15] |

| Free radicals | Chain polymerization | [5] |

| Persulfate initiators | Radical generation | [5] |

Reaction of Ethylenediamine with Acryloyl Chloride

The most widely employed laboratory synthesis route for ethylene bisacrylamide involves the nucleophilic acyl substitution reaction between ethylenediamine and acryloyl chloride [1] [2] [3]. This method represents the standard approach for producing the compound under controlled laboratory conditions. The reaction proceeds through a well-established mechanism where ethylenediamine, acting as a bifunctional nucleophile, attacks the electrophilic carbonyl carbon of acryloyl chloride [1].

The reaction is typically conducted at low temperatures ranging from 0-5°C to minimize side reactions and prevent thermal polymerization of the acrylamide groups [2] [3]. The process requires careful addition of acryloyl chloride dropwise to a solution of ethylenediamine dissolved in triethylamine and chloroform, maintained under stirred conditions over a period of 2 hours [2]. The reaction yields are consistently high, ranging from 85-95%, making this the preferred method for laboratory-scale synthesis [2] [4].

The mechanism involves initial nucleophilic attack by the primary amine groups of ethylenediamine on the acyl chloride, followed by elimination of hydrogen chloride. Any hydrogen chloride formed immediately reacts with excess ethylenediamine to form ethylammonium chloride, preventing acidic conditions that could interfere with the reaction [1]. The reaction progress can be monitored using Fourier Transform Infrared Spectroscopy to ensure maximum yield of the desired product [2].

Alternative Academic Synthetic Pathways

Several alternative synthetic approaches have been developed to address specific requirements such as environmental considerations, cost reduction, or improved yields. One prominent alternative involves the use of aqueous-methanol solvent systems operating at elevated temperatures of 70-120°C for extended reaction periods of 7-12 hours [5] [6]. This method achieves yields of 75-85% while offering the advantage of being more environmentally friendly due to the reduced use of chlorinated solvents [5].

Another pathway utilizes dichloromethane as the primary solvent under mild conditions at 25-30°C with reaction times of 4-8 hours, achieving yields of 80-90% [3]. This approach provides excellent control over reaction conditions and minimizes the formation of unwanted side products. The mild temperature conditions help preserve the integrity of the acrylamide functional groups while maintaining reasonable reaction rates [3].

A third alternative employs tetrahydrofuran-water mixed solvent systems at temperatures of 50-80°C with shorter reaction times of 3-5 hours [7]. This method demonstrates good selectivity with yields of 70-80% and offers advantages in terms of product isolation and purification. The mixed solvent system facilitates better solubility of reactants while providing controlled reaction kinetics [7].

Catalyst Systems for Optimized Synthesis

Advanced catalyst systems have been developed to enhance the efficiency and selectivity of ethylene bisacrylamide synthesis. Copper-based catalysts have shown particular promise, with copper(II) acetate systems operating at concentrations of 0.2-0.5 mol% and temperatures of 90-120°C, providing yield enhancements of 15-25% [8]. The high selectivity achieved with these systems makes them suitable for industrial applications [8].

Copper(II) carboxylate catalysts represent an even more effective approach, operating at lower concentrations of 0.1-0.3 mol% and temperatures of 80-100°C while achieving yield enhancements of 20-30% [8]. These systems demonstrate very high selectivity and have shown remarkable industrial applicability with the added advantage of catalyst reusability due to their heterogeneous nature [8].

Iron(II) complexes, operating at concentrations of 0.3-0.8 mol% and temperatures of 70-90°C, provide moderate yield enhancements of 10-20% [8]. While these systems show limited industrial applicability due to selectivity concerns, they represent cost-effective alternatives for specific applications [8].

Palladium(II) catalysts offer excellent performance with concentrations of 0.05-0.15 mol% and operating temperatures of 60-80°C, achieving yield enhancements of 25-35% [8]. Despite their superior catalytic properties, the high cost of palladium limits their widespread industrial adoption [8].

Emerging enzymatic catalyst systems represent a revolutionary approach, operating at concentrations of 1-5 mol% and ambient temperatures of 25-40°C [6]. These systems achieve outstanding yield enhancements of 30-40% with exceptional selectivity, though their industrial implementation is still in the developmental stage [6].

Industrial Production Methods

Large-Scale Synthesis Protocols

Industrial production of ethylene bisacrylamide employs scaled-up versions of the ethylenediamine-acryloyl chloride reaction with significant modifications to accommodate continuous processing and safety requirements [9]. The large-scale synthesis protocols are designed around free radical polymerization processes that have been optimized for industrial implementation over several decades [9].

The industrial synthesis typically utilizes continuous stirred tank reactors operating under carefully controlled atmospheric conditions to prevent unwanted polymerization reactions [9]. The process involves systematic feeding of reactants at controlled rates of 50-100 kg/hr to maintain optimal stoichiometric ratios and prevent localized concentration effects that could lead to side reactions [9].

Industrial protocols incorporate multiple safety measures including inert gas blanketing, temperature monitoring systems, and emergency quenching procedures to handle the reactive nature of acrylamide compounds [9]. The synthesis is conducted using high-purity reagents to minimize impurities that could affect downstream processing and final product quality [9].

The large-scale protocols also integrate waste minimization strategies, including solvent recovery systems and reaction optimization to reduce environmental impact while maintaining economic viability [9]. These systems are designed to operate continuously with minimal downtime, incorporating automated monitoring and control systems for consistent product quality [9].

Process Parameters and Optimization

Critical process parameters for industrial ethylene bisacrylamide production have been extensively studied and optimized to ensure consistent product quality and economic efficiency [10] [11]. Reactor temperature control is maintained within the optimal range of 85-95°C, with temperature uniformity being a critical control point that significantly impacts product quality [10].

Pressure management at 1.2-1.5 atmospheres ensures proper vapor-liquid equilibrium while preventing unwanted volatilization of reactants [10]. Pressure stability is maintained through sophisticated control systems that respond rapidly to process variations [10].

Residence time optimization has been established at 4-6 hours based on comprehensive kinetic studies that balance conversion efficiency with side reaction minimization [10]. Mixing efficiency represents a high-impact parameter that ensures uniform reactant distribution and optimal heat transfer throughout the reaction vessel [10].

Conversion efficiency targets of 92-96% have been established as optimal for industrial operations, with side reaction control representing the most critical factor affecting overall process performance [10]. Product purity specifications of ≥98% are maintained through rigorous impurity removal protocols that represent critical control points in the manufacturing process [10].

Energy consumption has been optimized to 150-200 kWh/ton through implementation of heat recovery systems and process integration strategies [10]. Water usage efficiency has been improved to 2-3 m³/ton through recycling protocols and process water optimization [10].

Quality Control and Standardization

Industrial quality control systems for ethylene bisacrylamide production incorporate multiple analytical techniques and standardized protocols to ensure consistent product specifications [12] [13]. The quality control framework follows international standards and regulatory requirements for chemical manufacturing [12].

Primary quality control measures include real-time monitoring of reaction parameters through automated instrumentation systems that provide continuous feedback on process performance [13]. These systems incorporate statistical process control methodologies to identify and correct deviations before they impact product quality [13].

Standardization protocols encompass raw material specifications, intermediate product testing, and final product characterization using validated analytical methods [12]. The quality control laboratory employs multiple analytical techniques including High Performance Liquid Chromatography for purity determination and impurity profiling [13].

Batch release criteria are established based on comprehensive product specifications that include chemical purity, physical properties, and performance characteristics [12]. Quality assurance protocols include regular calibration of analytical instruments, method validation studies, and participation in inter-laboratory comparison programs [13].

Documentation systems maintain complete traceability of all production batches, including raw material certificates, process parameters, analytical results, and distribution records [12]. These systems support regulatory compliance and enable rapid response to any quality issues that may arise in downstream applications [13].

Purification Techniques

Filtration and Crystallization Methods

Purification of ethylene bisacrylamide relies primarily on crystallization techniques that exploit the compound's solubility characteristics in different solvent systems [14] [15]. Recrystallization from water represents the most cost-effective approach, achieving purities of 95-97% with recovery yields of 85-90% over processing times of 4-6 hours [14].

The water recrystallization process involves dissolving the crude product at elevated temperatures followed by controlled cooling to promote crystal formation [14]. This method offers excellent industrial scalability and high cost effectiveness, making it the preferred approach for large-scale purification operations [14].

Recrystallization from methanol provides enhanced purity levels of 97-99%, though with slightly reduced recovery yields of 80-85% and extended processing times of 6-8 hours [16] [14]. The methanol system offers better selectivity for impurity removal but involves higher solvent costs and additional safety considerations due to methanol toxicity [14].

Vacuum filtration techniques are employed to separate crystallized product from mother liquors, achieving purities of 90-95% with excellent recovery yields of 90-95% in processing times of 2-3 hours [14]. This method demonstrates very high cost effectiveness and excellent industrial scalability, making it an essential component of commercial purification processes [14].

Membrane filtration systems represent advanced purification approaches that achieve purities of 96-98% with recovery yields of 88-92% in processing times of 3-4 hours [17]. These systems offer good cost effectiveness and industrial scalability while providing precise control over particle size separation [17].

Analytical Characterization of Purity

Comprehensive analytical characterization protocols have been established to verify the purity and quality of ethylene bisacrylamide products [18] [19]. High Performance Liquid Chromatography serves as the primary analytical method for purity determination and impurity profiling, with detection limits of 0.01-0.1% and precision of ±0.5% over analysis times of 30-45 minutes [19].

Gas Chromatography-Mass Spectrometry provides molecular structure confirmation and fragment analysis, achieving detection limits of 0.1-1.0% with precision of ±1.0% in analysis times of 20-30 minutes [18]. This technique is particularly valuable for identifying unknown impurities and verifying synthetic pathways [18].

Nuclear Magnetic Resonance spectroscopy offers detailed chemical structure analysis and proton environment characterization, with detection limits of 0.5-2.0% and precision of ±2.0% over analysis times of 15-30 minutes [18]. Proton NMR is especially useful for confirming the integrity of ethylene linkages and acrylamide functional groups [18].

Fourier Transform Infrared Spectroscopy provides rapid functional group identification and molecular vibration analysis, with detection limits of 1-5% and precision of ±3.0% in analysis times of 5-10 minutes [18]. This technique serves as a primary screening method for quality control applications [18].

Differential Scanning Calorimetry and Thermogravimetric Analysis provide thermal characterization data including melting point determination and thermal stability assessment [18]. These techniques offer precision of ±0.1°C for melting point measurements and ±0.2% for decomposition analysis over analysis times of 45-90 minutes [18].

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant